molecular formula C7H9ClN2 B1352379 (3-Chlorobenzyl)hydrazine CAS No. 51421-12-6

(3-Chlorobenzyl)hydrazine

Cat. No.: B1352379
CAS No.: 51421-12-6
M. Wt: 156.61 g/mol
InChI Key: LZWGHTUFBHAOHN-UHFFFAOYSA-N
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Description

(3-Chlorobenzyl)hydrazine is an organic compound with the molecular formula C7H9ClN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (3-chlorobenzyl) group

Scientific Research Applications

(3-Chlorobenzyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: It is used in the synthesis of various industrial chemicals and intermediates.

Safety and Hazards

The safety information for (3-Chlorobenzyl)hydrazine indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. . The hazard statements include H302 - H318 . The precautionary statements include P280 - P305 + P351 + P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Chlorobenzyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of (3-chlorobenzyl) chloride with hydrazine hydrate under basic conditions. The reaction typically proceeds as follows: [ \text{C}_7\text{H}_7\text{Cl} + \text{N}_2\text{H}_4 \rightarrow \text{C}_7\text{H}_9\text{ClN}_2 + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions: (3-Chlorobenzyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form simpler hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the (3-chlorobenzyl) group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of simpler hydrazine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of (3-Chlorobenzyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

  • (2-Thienylmethyl)hydrazine
  • 2-Hydrazinobenzothiazole
  • Cyclohexylhydrazine
  • 4-Chlorophenylhydrazine
  • (4-Methylbenzyl)hydrazine

Comparison: (3-Chlorobenzyl)hydrazine is unique due to the presence of the (3-chlorobenzyl) group, which imparts specific chemical and biological properties. Compared to other hydrazine derivatives, it may exhibit different reactivity and selectivity in chemical reactions. Its potential biological activities, such as antimicrobial and anticancer properties, also distinguish it from other similar compounds.

Properties

IUPAC Name

(3-chlorophenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c8-7-3-1-2-6(4-7)5-10-9/h1-4,10H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWGHTUFBHAOHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428456
Record name (3-chlorobenzyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51421-12-6
Record name (3-chlorobenzyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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